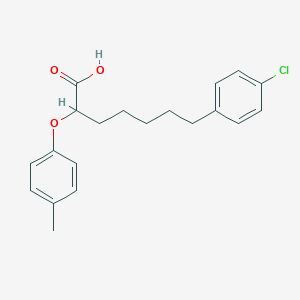
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, also known as fenofibrate, is a lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia. Fenofibrate belongs to the class of fibric acid derivatives and is known to reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing the levels of high-density lipoprotein (HDL) cholesterol.
Mechanism Of Action
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis and secretion. This results in a decrease in serum triglycerides and an increase in HDL cholesterol levels.
Biochemical And Physiological Effects
Fenofibrate has been shown to reduce serum triglycerides by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also reduces the levels of small, dense LDL particles, which are more atherogenic than larger LDL particles. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and improve endothelial function.
Advantages And Limitations For Lab Experiments
Fenofibrate is widely used in preclinical and clinical studies due to its well-established lipid-lowering effects. However, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have species-specific effects, and caution should be exercised when extrapolating results from animal studies to humans. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.
Future Directions
Future research on 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid should focus on its potential therapeutic effects in various diseases, including metabolic syndrome, diabetes, and Alzheimer's disease. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid. Finally, the development of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid analogs with improved pharmacokinetic properties and reduced off-target effects may lead to the development of more effective lipid-lowering drugs.
Scientific Research Applications
Fenofibrate has been extensively studied for its lipid-lowering effects and has been shown to reduce the risk of cardiovascular diseases. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been investigated for its potential therapeutic effects in various diseases such as metabolic syndrome, diabetes, and Alzheimer's disease. Fenofibrate has also been studied for its anti-inflammatory and antioxidant properties.
properties
CAS RN |
145096-04-4 |
|---|---|
Product Name |
2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
Molecular Formula |
C20H23ClO3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoic acid |
InChI |
InChI=1S/C20H23ClO3/c1-15-7-13-18(14-8-15)24-19(20(22)23)6-4-2-3-5-16-9-11-17(21)12-10-16/h7-14,19H,2-6H2,1H3,(H,22,23) |
InChI Key |
DDDYMWYRGWBBNA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
synonyms |
2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid 2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer BM 13.0913 BM 130913 BM-13.0913 BM-130913 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

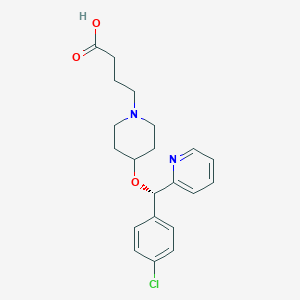
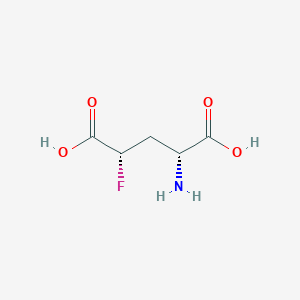
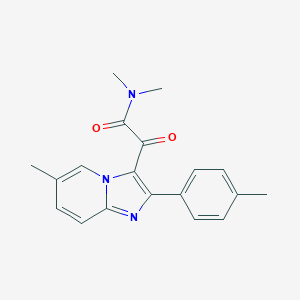
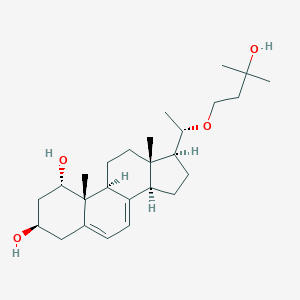
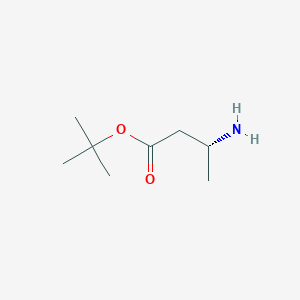
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
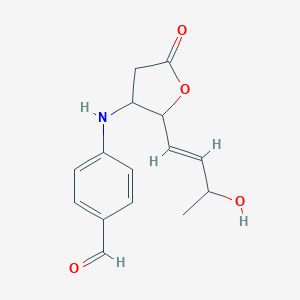
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
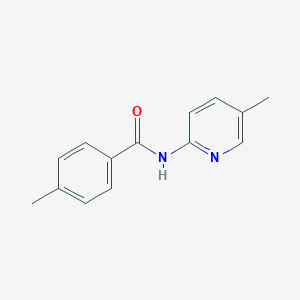

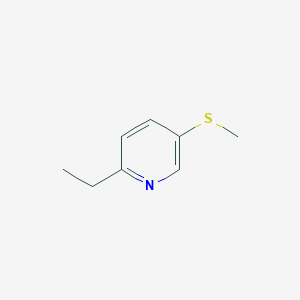
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)